1-Decene

Catalog No.
S539978
CAS No.
68037-01-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

68037-01-4

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

solubility

4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none

Synonyms

Polydecene, hydrogenated; Poly(1-decene); Hydrogenated decene homopolymer; Hydrogenated polydecene; 1-Decene, homopolymer, hydrogenated.

Canonical SMILES

CCCCCCCCC=C

The exact mass of the compound 1-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06e-06 mmiscible in ethanol and ethyl etherin water, 0.115 mg/l @ 25 °csolubility in water, g/100ml: (very poor)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62122. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: GLAZING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Decene, homopolymer, hydrogenated (CAS 68037-01-4), commercially classified as a Group IV Polyalphaolefin (PAO), is a fully synthesized, highly branched isoparaffinic base fluid. Unlike conventional crude-derived mineral oils, this compound is manufactured via the controlled catalytic oligomerization of 1-decene followed by complete hydrogenation, yielding a chemically uniform structure free of aromatics, sulfur, and reactive double bonds [1]. In industrial procurement, it is prioritized as a premium synthetic base stock for formulations requiring extreme-temperature stability, high shear resistance, and strict regulatory compliance for food or cosmetic contact [2].

Procuring highly refined Group III mineral oils as a cost-saving substitute for hydrogenated 1-decene homopolymers frequently results in application failure under extreme thermal or regulatory constraints. While Group III oils achieve similar baseline viscosities, their heterogeneous molecular weight distribution leads to significantly higher evaporative losses (Noack volatility) and premature oxidative thickening at elevated temperatures [1]. Furthermore, substituting with unhydrogenated poly-1-decene leaves residual olefinic double bonds that act as primary sites for oxidative degradation, severely reducing fluid lifespan. In food-grade and cosmetic formulations, mineral oil substitutes introduce the risk of Mineral Oil Aromatic Hydrocarbon (MOAH) contamination, violating stringent purity standards that the fully hydrogenated, structurally defined PAO inherently satisfies [2].

Evaporative Loss (Noack Volatility) at Elevated Temperatures

In high-temperature environments, the uniform isoparaffinic structure of hydrogenated 1-decene homopolymer (PAO 6 cSt) demonstrates significantly higher resistance to evaporation compared to hydrocracked mineral oils. Standardized testing (ASTM D5800) reveals that the target compound limits evaporative weight loss to approximately 7.0%, whereas a comparable Group III mineral oil of the same viscosity grade exhibits a 13.0% to 15.0% weight loss under identical thermal stress [1].

Evidence DimensionEvaporative weight loss (ASTM D5800 Noack Volatility)
Target Compound Data~7.0% weight loss (PAO 6 cSt)
Comparator Or BaselineGroup III Mineral Oil 6 cSt (~13.0% - 15.0% weight loss)
Quantified Difference46% to 53% reduction in evaporative loss
Conditions1 hour at 250 °C under constant air flow

Lower volatility directly translates to reduced fluid consumption, stable viscosity over time, and prevention of premature equipment wear in high-temperature industrial processes.

Low-Temperature Fluidity and Pumpability

The highly branched nature of the 1-decene homopolymer prevents crystallization at extremely low temperatures, a critical failure point for paraffin-rich mineral oils. Quantitative pour point analysis (ASTM D97) establishes that the 4 cSt variant of the target compound remains fluid down to -65 °C, while a baseline 4 cSt Group III mineral oil solidifies at approximately -20 °C without the addition of pour point depressants [1].

Evidence DimensionPour Point (ASTM D97)
Target Compound Data-65 °C (PAO 4 cSt)
Comparator Or BaselineGroup III Mineral Oil 4 cSt (-20 °C)
Quantified Difference45 °C lower pour point
ConditionsStandardized cooling rate without chemical pour point depressants

Procuring this compound ensures instant pumpability and prevents catastrophic equipment starvation during cold-starts in aerospace, arctic, or cryogenic applications.

Viscosity Index and Shear Stability

Hydrogenated 1-decene homopolymers maintain their viscosity across a much broader temperature gradient than conventional alternatives, reducing the need for shear-prone polymeric additives. For high-viscosity grades (e.g., PAO 40 cSt), the target compound achieves a natural Viscosity Index (VI) of 154. In contrast, a heavy Group II mineral oil of equivalent baseline viscosity typically plateaus at a VI of 95 to 105 [1].

Evidence DimensionViscosity Index (ASTM D2270)
Target Compound DataVI = 154 (PAO 40 cSt)
Comparator Or BaselineGroup II Heavy Mineral Oil (VI = 95-105)
Quantified DifferenceApprox. 50-point increase in Viscosity Index
ConditionsCalculated from kinematic viscosity at 40 °C and 100 °C

A higher natural viscosity index allows formulators to minimize polymeric VI improvers, which are prone to mechanical shearing and subsequent viscosity loss under heavy loads.

Purity-Linked Usability: Elimination of Aromatic Contaminants

For food-contact and cosmetic applications, the presence of Mineral Oil Aromatic Hydrocarbons (MOAH) is a severe regulatory liability. Because hydrogenated 1-decene homopolymer is synthesized from pure 1-decene monomer rather than refined from crude oil, it contains 0% MOAH. Conversely, even highly refined technical white mineral oils can contain trace to measurable levels of aromatic ring structures, risking regulatory non-compliance under stringent EFSA and FDA frameworks [1].

Evidence DimensionMineral Oil Aromatic Hydrocarbon (MOAH) Content
Target Compound Data0% (Undetectable)
Comparator Or BaselineTechnical White Mineral Oil (Trace to measurable ppm)
Quantified DifferenceAbsolute elimination of MOAH
ConditionsChromatographic analysis (LC-GC-FID) for food-grade certification

Procuring this fully synthesized compound guarantees compliance with zero-tolerance policies for aromatic hydrocarbons in food processing and cosmetic formulations.

Thermal Management Fluids for Electric Vehicles (EVs)

Driven by the compound's high Viscosity Index and exceptional low-temperature fluidity (down to -65 °C), it is optimally suited as a dielectric heat transfer fluid for direct cooling of EV battery packs and electric motors. Its thermal stability outlasts Group III mineral oils, ensuring consistent dielectric properties and heat dissipation over the vehicle's lifetime [1].

Extreme-Environment Wind Turbine Gear Oils

The ~50% reduction in Noack volatility and superior shear stability (due to a natural VI of 154) make this compound the definitive choice for wind turbine gearboxes. It eliminates the need for frequent maintenance intervals caused by the evaporative loss and mechanical shearing typical of heavy mineral oils [2].

H1 Food-Grade Lubricants and Glazing Agents (E907)

Because it guarantees 0% MOAH contamination, this fully hydrogenated isoparaffin is the primary procurement choice for H1 incidental food-contact lubricants and direct food glazing agents. It safely replaces technical white oils in bakery release agents and confectionery coatings where aromatic toxicity is strictly prohibited [3].

High-Stability Cosmetic Emollients

In premium skincare formulations, the absence of reactive double bonds and aromatic impurities provides a non-comedogenic, highly oxidatively stable emollient base. It outperforms unhydrogenated polyolefins and standard mineral oils by preventing rancidity and ensuring a consistent, reproducible sensory profile across manufacturing batches [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; OtherSolid
GasVapor; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.1565

Boiling Point

339.1 °F at 760 mm Hg (USCG, 1999)
170.5 °C
170.56 °C @ 760 mm Hg
172 °C
146-170 °C

Flash Point

128 °F (USCG, 1999)
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.
45 °C c.c.

Vapor Density

4.84 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74
0.74 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

5.7 (LogP)
log Kow= 5.70
8
5.12

Odor

PLEASANT

Appearance

Solid powder

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O4U4C718P

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;
H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mmHg
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23
Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

872-05-9
68037-01-4
68855-58-3
25189-70-2
37309-58-3
25339-53-1

Biological Half Life

4.47 Days

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Transportation equipment manufacturing
Wholesale and retail trade
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Last modified: 08-15-2023
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